molecular formula C27H20ClNO5S B2910315 Benzyl 5-(4-chlorobenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate CAS No. 442553-94-8

Benzyl 5-(4-chlorobenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B2910315
CAS No.: 442553-94-8
M. Wt: 505.97
InChI Key: ROOFQTLMLWXMMT-UHFFFAOYSA-N
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Description

Benzyl 5-(4-chlorobenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of benzenesulfonamides and has shown potential in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-(4-chlorobenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions

Industrial Production Methods: In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, Benzyl 5-(4-chlorobenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate has been studied for its potential as an inhibitor of certain enzymes, which could be useful in developing new therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of anticancer and antimicrobial agents. Its ability to inhibit specific enzymes makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products due to its reactive functional groups.

Mechanism of Action

The mechanism by which Benzyl 5-(4-chlorobenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate exerts its effects involves the interaction with specific molecular targets. For example, in the case of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The exact molecular pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

  • N-Benzyl-4-chlorobenzenesulfonamide: A related compound with similar structural features but lacking the naphtho[1,2-b]furan core.

  • Benzyl 5-(4-methoxybenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate: A structural analog with a methoxy group instead of a chloro group.

Uniqueness: Benzyl 5-(4-chlorobenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

benzyl 5-[(4-chlorophenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20ClNO5S/c1-17-25(27(30)33-16-18-7-3-2-4-8-18)23-15-24(21-9-5-6-10-22(21)26(23)34-17)29-35(31,32)20-13-11-19(28)12-14-20/h2-15,29H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOFQTLMLWXMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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